

KKI-5 Synthesis Protocol for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

Application Note: KKI-5 as a Potent Kallikrein Inhibitor for Cancer Research

KKI-5 is a synthetic peptide that acts as a potent inhibitor of serine proteases, with notable activity against tissue kallikrein and plasmin. Its chemical formula is $C_{35}H_{55}N_{11}O_{9}$, and it has a molecular weight of 773.88 g/mol . The peptide sequence is Ac-Pro-Phe-Arg-Ser-Val-Gln-NH₂, indicating an N-terminal acetylation and a C-terminal amidation, modifications that enhance its stability and mimicry of native proteins[1][2][3][4].

Functionally, KKI-5 has demonstrated significant potential in oncology research by attenuating cancer cell invasion[5][6]. Tissue kallikreins are often overexpressed in various cancers and contribute to tumor progression, angiogenesis, and metastasis by activating downstream signaling pathways[7]. By inhibiting kallikrein, KKI-5 serves as a valuable tool for investigating the role of the kallikrein-kinin system (KKS) in cancer biology and for exploring novel therapeutic strategies against metastatic diseases. The KKS has been implicated in promoting cancer cell proliferation, migration, and invasion through the activation of signaling cascades involving bradykinin receptors and downstream effectors like MAPK, PI3K/AKT, and NF-κB[7] [8].

Experimental Protocols



Synthesis of KKI-5 via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of KKI-5 on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. The synthesis follows the Fluorenylmethyloxycarbonyl (Fmoc) strategy.

Materials and Reagents:

- Rink Amide MBHA resin
- Fmoc-Gln(Trt)-OH
- Fmoc-Val-OH
- Fmoc-Ser(tBu)-OH
- Fmoc-Arg(Pbf)-OH
- Fmoc-Phe-OH
- Fmoc-Pro-OH
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Acetic anhydride
- Pyridine
- Trifluoroacetic acid (TFA)



- Triisopropylsilane (TIS)
- Dithiothreitol (DTT)
- Water (HPLC grade)
- Diethyl ether (cold)

Equipment:

- Peptide synthesis vessel
- Shaker or bubbler for agitation
- Filtration apparatus
- High-performance liquid chromatography (HPLC) system (preparative and analytical)
- Lyophilizer
- Mass spectrometer

Protocol Steps:

- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
- Fmoc Deprotection:
 - Wash the resin with DMF (3 times).
 - Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
 - Repeat the treatment with 20% piperidine in DMF for 15 minutes.
 - Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling:



- In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure®
 (3 eq.) in DMF.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 2 hours at room temperature.
- Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling.
- Wash the resin with DMF (3 times) and DCM (3 times).
- Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence: Gln,
 Val, Ser, Arg, Phe, Pro.
- N-terminal Acetylation:
 - After the final Fmoc deprotection of Proline, wash the resin with DMF.
 - Treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:3) for 1 hour.
 - Wash the resin with DMF (5 times) and DCM (5 times).
 - Dry the resin under vacuum.
- Cleavage and Deprotection:
 - Prepare a cleavage cocktail of TFA/TIS/DTT/H₂O (90:5:2.5:2.5).
 - Add the cleavage cocktail to the dried resin and agitate for 3 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
- Peptide Precipitation and Washing:
 - Precipitate the peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge the mixture to pellet the peptide.



- Wash the peptide pellet with cold diethyl ether (3 times) to remove scavengers and residual cleavage reagents.
- Air-dry the peptide pellet.

Purification and Characterization of KKI-5

Purification by Preparative RP-HPLC:

- Column: Preparative C18 column.
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
- Gradient: A linear gradient tailored to the hydrophobicity of KKI-5, typically starting from 5-10% B to 50-60% B over 40-60 minutes.
- · Detection: UV at 220 nm.
- Procedure:
 - Dissolve the crude peptide in a minimal amount of Mobile Phase A.
 - Inject the sample onto the equilibrated column.
 - Collect fractions corresponding to the major peak.
 - Analyze the purity of each fraction using analytical RP-HPLC.
 - Pool the fractions with the desired purity (>95%).
 - Lyophilize the pooled fractions to obtain the purified KKI-5 as a white powder.

Characterization:

 Analytical RP-HPLC: To confirm the purity of the final product using a similar gradient as the preparative method on an analytical C18 column.



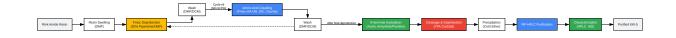
• Mass Spectrometry (ESI-MS): To verify the molecular weight of the synthesized peptide. The expected monoisotopic mass for C₃₅H₅₅N₁₁O₉ is approximately 773.42 g/mol .

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of KKI-5 based on standard Fmoc-SPPS protocols. Actual results may vary depending on the specific reaction conditions and scale of the synthesis.

Parameter	Expected Value	Method of Determination
Crude Peptide Yield	70-85%	Gravimetric analysis
Purity after Purification	>95%	Analytical RP-HPLC
Final Purified Yield	15-30%	Gravimetric analysis
Molecular Weight	773.42 ± 0.5 Da	ESI-Mass Spectrometry

Visualizations KKI-5 Synthesis Workflow

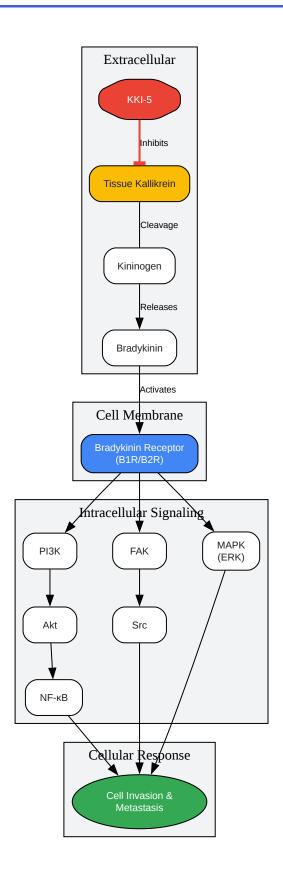


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Caption: Workflow for the solid-phase synthesis of KKI-5.

Signaling Pathway of Kallikrein Inhibition in Cancer Cell Invasion





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Caption: KKI-5 inhibits kallikrein, blocking bradykinin-mediated cancer cell invasion.



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